molecular formula C13H12ClN3O2 B2654805 2-Chloro-5-((4,6-dimethylpyrimidin-2-yl)amino)benzoic acid CAS No. 900771-94-0

2-Chloro-5-((4,6-dimethylpyrimidin-2-yl)amino)benzoic acid

Cat. No. B2654805
CAS RN: 900771-94-0
M. Wt: 277.71
InChI Key: GVVZIESYJZRTOE-UHFFFAOYSA-N
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Description

“2-Chloro-5-((4,6-dimethylpyrimidin-2-yl)amino)benzoic acid” is an organic compound with the CAS Number: 900771-94-0 . It has a molecular weight of 277.71 . The compound appears as a powder and is typically stored at room temperature .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a microwave-assisted synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine has been described . The reaction involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H12ClN3O2/c1-7-5-8 (2)16-13 (15-7)17-9-3-4-11 (14)10 (6-9)12 (18)19/h3-6H,1-2H3, (H,18,19) (H,15,16,17) . This indicates the presence of chlorine, nitrogen, oxygen, and carbon atoms in the molecule.


Physical And Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature . It has a molecular weight of 277.71 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The safety information includes several precautionary statements .

properties

IUPAC Name

2-chloro-5-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-7-5-8(2)16-13(15-7)17-9-3-4-11(14)10(6-9)12(18)19/h3-6H,1-2H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVZIESYJZRTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)Cl)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-((4,6-dimethylpyrimidin-2-yl)amino)benzoic acid

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